
Piperitone
Overview
Description
Piperitone is a natural monoterpene ketone, known for its presence in various essential oils. It exists in two stereoisomeric forms: the D-form, which has a peppermint-like aroma, and the L-form. This compound is found in the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . It is a colorless liquid with a distinct peppermint odor and is used as a raw material for the production of synthetic menthol and thymol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one. The synthesis involves several steps:
Starting Material: Methyl isobutyl ketone reacts with formaldehyde under the catalysis of hydrogen chloride to obtain 3-isopropyl-3-butene-2-ketone.
Michael Addition: The 3-isopropyl-3-butene-2-ketone undergoes Michael addition with acetyl acetate under the effect of an alkaline catalyst to form a 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate.
Intramolecular Aldol Condensation: This intermediate undergoes intramolecular aldol condensation under alkaline conditions to yield a carboxylic ester of this compound.
Hydrolysis and Acidification Decarboxylation: The carboxylic ester is then hydrolyzed and acidified under alkaline conditions to produce this compound.
Industrial Production Methods: The primary source of this compound is from Eucalyptus dives, produced mainly in South Africa. The industrial production involves extraction from essential oils of Eucalyptus dives and other plants .
Chemical Reactions Analysis
Types of Reactions: Piperitone undergoes various chemical reactions, including:
Reduction: this compound can be reduced to menthol using hydrogen and a nickel catalyst.
Oxidation: It can be oxidized to thymol using iron (III) chloride and acetic acid.
Photodimerization: Under light exposure, this compound undergoes photodimerization, forming a polycyclic compound with a cyclobutane ring.
Common Reagents and Conditions:
Reduction: Hydrogen and nickel catalyst.
Oxidation: Iron (III) chloride and acetic acid.
Photodimerization: Light exposure.
Major Products:
Menthol: Obtained from the reduction of this compound.
Thymol: Obtained from the oxidation of this compound.
Polycyclic Compound: Formed from photodimerization.
Scientific Research Applications
Pharmacological Applications
Piperitone has been studied for its therapeutic properties, particularly in the context of cholesterol metabolism and antimicrobial activities.
Cholesterol Metabolism
Recent studies have demonstrated that this compound oxide can modulate cholesterol metabolism by influencing key proteins involved in lipid regulation. A study published in Molecules indicated that this compound oxide significantly reduced the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades LDL receptors (LDLR), thereby enhancing cholesterol uptake by the liver. The study showed a concentration-dependent effect on PCSK9 secretion in human hepatoma cell lines, suggesting its potential use as a nutraceutical ingredient for managing cholesterol levels .
Parameter | Huh7 Cell Line | HepG2 Cell Line |
---|---|---|
IC50 of this compound Oxide | 18.2 µg/mL | 27.3 µg/mL |
LDLR Expression Increase | 50% | Not specified |
PCSK9 Suppression | Significant | Significant |
Antimicrobial Activity
This compound's antimicrobial properties have been extensively studied, particularly against various pathogens. In a clinical trial involving Mentha piperita essential oil, which contains high levels of this compound, the oil demonstrated significant antibacterial activity against Yersinia ruckeri, a pathogen affecting rainbow trout. The study found that fish fed diets supplemented with Mentha piperita exhibited improved immune responses and reduced infection rates .
Agricultural Applications
This compound is also recognized for its potential as a natural pesticide and repellent.
Insect Repellent Properties
Research has shown that this compound possesses insect-repelling qualities, making it a candidate for organic pest control. A study evaluated this compound's effectiveness against aphids (Myzus persicae), revealing that while this compound alone was weakly deterrent, modifications to its structure (such as lactonization) significantly enhanced its repellent activity .
Compound | Deterrent Activity |
---|---|
This compound | Weak |
This compound-derived Lactones | Strong |
Fungal Inhibition
This compound has also been assessed for its antifungal properties. A multivariate analysis highlighted the contribution of this compound to the antifungal efficacy of essential oils derived from plants like lavender and mint . This suggests that this compound could be incorporated into formulations aimed at controlling fungal diseases in crops.
Food Science Applications
In food science, this compound is valued for its flavoring properties and potential health benefits.
Flavoring Agent
This compound has been identified as a key aroma compound contributing to the sensory profile of certain wines, particularly aged red Bordeaux wines . Its presence enhances the overall flavor experience, indicating its application in food and beverage industries.
Antioxidant Properties
This compound exhibits antioxidant activity, which can be beneficial in food preservation and health supplements. A study noted its ability to scavenge free radicals effectively, suggesting potential applications in developing functional foods .
Mechanism of Action
Piperitone can be compared with other similar compounds such as:
Menthol: Both this compound and menthol are monoterpenes, but menthol is the reduced form of this compound.
Thymol: Thymol is the oxidized form of this compound and shares similar antimicrobial properties.
Piperitenone: Another monoterpene ketone with similar structural features but different biological activities.
Uniqueness of this compound: this compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound in various fields. Its ability to undergo reduction and oxidation to form menthol and thymol, respectively, highlights its versatility in synthetic chemistry.
Comparison with Similar Compounds
- Menthol
- Thymol
- Piperitenone
Piperitone’s distinct peppermint aroma and its presence in essential oils further distinguish it from other monoterpenes .
Biological Activity
Piperitone, a monoterpenoid compound primarily found in essential oils of various plants, particularly in the Mentha species, has garnered attention for its diverse biological activities. This article explores the chemical properties, antioxidant effects, antimicrobial potential, and other significant biological activities of this compound, supported by recent research findings and case studies.
Chemical Composition and Properties
This compound (p-Menth-1-en-3-one) has the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is characterized by a menthane structure, which contributes to its distinctive aroma and biological properties. This compound is often isolated from essential oils through methods such as steam distillation and supercritical CO2 extraction.
Antioxidant Activity
This compound exhibits notable antioxidant properties, which have been evaluated using various assays:
- DPPH Scavenging Assay : this compound demonstrated significant free radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants like Trolox. For instance, essential oils derived from plants containing this compound showed high Trolox Equivalent Antioxidant Capacity (TEAC) values, suggesting robust antioxidant potential .
Compound | IC50 (mg/mL) | TEAC |
---|---|---|
This compound | 7.3 | High |
Trolox | 0.03 | Reference |
Antimicrobial Activity
This compound's antimicrobial properties have been extensively studied against various pathogens:
- In Vitro Studies : Research indicates that this compound exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth .
- Combined Effects with Antibiotics : A study highlighted the synergistic effects of piperitenone epoxide (a derivative of this compound) when combined with antibiotics, enhancing antimicrobial efficacy against resistant strains .
Pathogen | MIC (µg/mL) | Effect |
---|---|---|
Escherichia coli | 32 | Inhibition |
Staphylococcus aureus | 16 | Inhibition |
Case Studies
- Repellent Properties : this compound has been identified as an effective repellent against pests such as the tea shot hole borer (Euwallacea perbrevis). Field tests showed that traps baited with this compound achieved a 50–70% reduction in pest captures over a 12-week period, demonstrating its potential for agricultural applications .
- Health Benefits in Animal Models : A study involving rainbow trout fed diets supplemented with Mentha piperita extract (rich in this compound) revealed improved immune responses and enhanced hematological parameters compared to control groups. This suggests potential health benefits of this compound in aquaculture .
The biological activities of this compound are attributed to its ability to interact with cellular pathways:
- Cholesterol Regulation : this compound oxide has been shown to modulate PCSK9 and LDLR expressions, playing a role in lipid metabolism. This effect may contribute to reducing cholesterol levels in liver cells, offering insights into its potential as a nutraceutical ingredient for managing cholesterol .
- Antioxidant Mechanisms : The antioxidant activity of this compound is believed to stem from its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPAHQEHQSRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052604 | |
Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, clear, light yellowish to yellow liquid | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
233.00 to 235.00 °C. @ 760.00 mm Hg | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in alcohol | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.934 | |
Record name | Piperitone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-81-6 | |
Record name | (±)-Piperitone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperitone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |
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Record name | PIPERITONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |
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Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Piperitone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-isopropyl-3-methylcyclohex-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |
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Record name | PIPERITONE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Piperitone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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